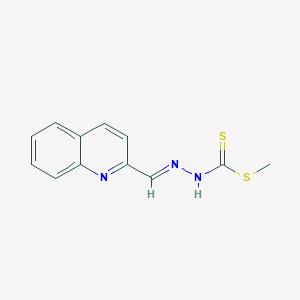
Methyl 2-(quinolin-2-ylmethylene)hydrazinecarbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(quinolin-2-ylmethylene)hydrazinecarbodithioate is a heterocyclic compound with the molecular formula C₁₂H₁₁N₃S₂. This compound is known for its unique structure, which includes a quinoline ring system fused with a hydrazinecarbodithioate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(quinolin-2-ylmethylene)hydrazinecarbodithioate typically involves the condensation of quinoline-2-carbaldehyde with methyl hydrazinecarbodithioate. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(quinolin-2-ylmethylene)hydrazinecarbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
Methyl 2-(quinolin-2-ylmethylene)hydrazinecarbodithioate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-(quinolin-2-ylmethylene)hydrazinecarbodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways .
Comparación Con Compuestos Similares
Methyl 2-(quinolin-2-ylmethylene)hydrazinecarbodithioate can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline ring system and have similar chemical properties.
Hydrazinecarbodithioate derivatives: These compounds have the hydrazinecarbodithioate moiety and exhibit similar reactivity.
Sulfur-containing heterocycles: These compounds contain sulfur atoms in their structure and have comparable chemical behavior.
The uniqueness of this compound lies in its combined quinoline and hydrazinecarbodithioate structure, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C12H11N3S2 |
|---|---|
Peso molecular |
261.4 g/mol |
Nombre IUPAC |
methyl N-[(E)-quinolin-2-ylmethylideneamino]carbamodithioate |
InChI |
InChI=1S/C12H11N3S2/c1-17-12(16)15-13-8-10-7-6-9-4-2-3-5-11(9)14-10/h2-8H,1H3,(H,15,16)/b13-8+ |
Clave InChI |
QLFMRPSRHPKZMB-MDWZMJQESA-N |
SMILES isomérico |
CSC(=S)N/N=C/C1=NC2=CC=CC=C2C=C1 |
SMILES canónico |
CSC(=S)NN=CC1=NC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7H-Pyrano[4,3-d]isoxazol-7-one, 3-(2,6-dichlorophenyl)-4,5-dihydro-](/img/structure/B12894704.png)
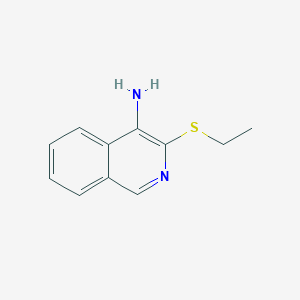
![1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12894709.png)
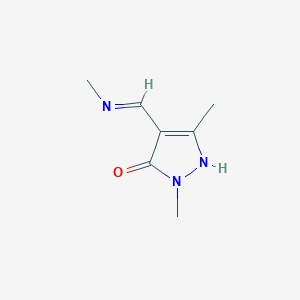
![4-[(2,5-Dioxopyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12894722.png)
![[(5R)-5-Phenyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12894723.png)
![Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate](/img/structure/B12894732.png)
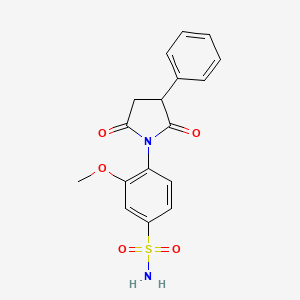
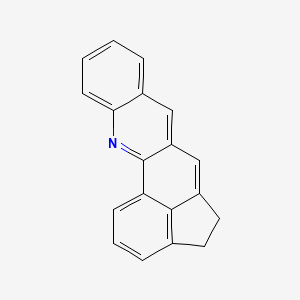
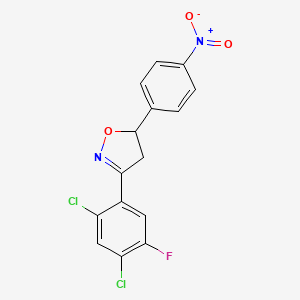
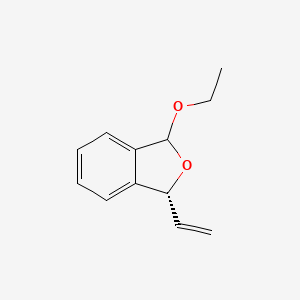
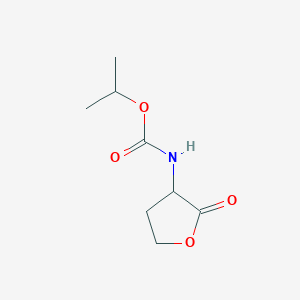
![(2'-Bromo-6-chloro-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12894749.png)
![2-{[2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl]amino}ethan-1-ol](/img/structure/B12894756.png)
